molecular formula C11H15Br B8706512 4-Bromo-1-butyl-2-methylbenzene CAS No. 60573-70-8

4-Bromo-1-butyl-2-methylbenzene

Cat. No.: B8706512
CAS No.: 60573-70-8
M. Wt: 227.14 g/mol
InChI Key: RWRDDTBKMZAHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-butyl-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 4-position, a butyl group at the 1-position, and a methyl group at the 2-position. The butyl group introduces steric bulk and lipophilicity, while the bromine atom offers reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

CAS No.

60573-70-8

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

4-bromo-1-butyl-2-methylbenzene

InChI

InChI=1S/C11H15Br/c1-3-4-5-10-6-7-11(12)8-9(10)2/h6-8H,3-5H2,1-2H3

InChI Key

RWRDDTBKMZAHSN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1-butyl-2-methylbenzene with analogs differing in substituent type, position, and electronic effects. Key compounds are grouped by structural features:

Alkyl-Substituted Bromobenzenes
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 1-butyl, 2-methyl, 4-Br C₁₁H₁₅Br 227.14 g/mol High lipophilicity; steric hindrance
1-Bromo-4-(tert-pentyl)benzene 1-tert-pentyl, 4-Br C₁₁H₁₅Br 227.14 g/mol Bulky alkyl group; used in catalysis
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene 1-isopropyl, 2-methyl, 4-Br, 5-OCH₃ C₁₁H₁₅BrO 243.14 g/mol Mixed alkyl/ether substituents; intermediate in drug synthesis

Key Observations :

  • tert-Pentyl analogs (e.g., 1-Bromo-4-(tert-pentyl)benzene) exhibit similar bulkiness but lack the methyl group at the 2-position, reducing steric crowding near the bromine .
Halogen-Substituted Bromobenzenes
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Bromo-2-iodo-1-methylbenzene 1-methyl, 2-I, 4-Br C₇H₆BrI 296.93 g/mol Dual halogenation; Suzuki coupling precursor
4-Bromo-2-chloro-1-methoxybenzene 1-OCH₃, 2-Cl, 4-Br C₇H₆BrClO 235.48 g/mol Electron-withdrawing groups; enhanced electrophilicity
4-Bromo-1-fluoro-2-methoxybenzene 1-F, 2-OCH₃, 4-Br C₇H₆BrFO 219.02 g/mol Fluorine-induced stability; medicinal chemistry applications

Key Observations :

  • The presence of iodine (in 4-Bromo-2-iodo-1-methylbenzene) enhances reactivity in cross-coupling reactions compared to bromine alone .
  • Electron-withdrawing groups (e.g., Cl, F) decrease electron density at the bromine site, favoring nucleophilic substitution over electrophilic pathways .
Oxygen-Functionalized Bromobenzenes
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Benzyloxy-2-bromo-1-methoxybenzene 1-OCH₃, 2-Br, 4-OBn C₁₄H₁₃BrO₂ 305.16 g/mol Protective groups for hydroxyls; multi-step synthesis
4-Bromo-2-ethoxy-1-methylbenzene 1-methyl, 2-OCH₂CH₃, 4-Br C₉H₁₁BrO 215.09 g/mol Ether-linked solubilizing groups
4-Bromo-2-methyl-1-nitrobenzene 1-NO₂, 2-methyl, 4-Br C₇H₆BrNO₂ 230.03 g/mol Nitro group enhances electrophilicity; explosive handling risks

Key Observations :

  • Benzyloxy and methoxy groups (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) serve as protective groups, enabling selective functionalization .
  • Nitro-substituted derivatives (e.g., 4-Bromo-2-methyl-1-nitrobenzene) require careful handling due to instability under heat or shock .

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